N-(3-methoxybenzyl)-2-((6-(4-methyl-2-phenylthiazol-5-yl)pyridazin-3-yl)thio)acetamide
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Overview
Description
N-[(3-METHOXYPHENYL)METHYL]-2-{[6-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE is a complex organic compound that features a combination of methoxyphenyl, thiazolyl, and pyridazinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-METHOXYPHENYL)METHYL]-2-{[6-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the pyridazine moiety via a coupling reaction. The final step often involves the attachment of the methoxyphenyl group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[(3-METHOXYPHENYL)METHYL]-2-{[6-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[(3-METHOXYPHENYL)METHYL]-2-{[6-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism by which N-[(3-METHOXYPHENYL)METHYL]-2-{[6-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole and pyridazine derivatives, such as:
- 2-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)pyridazine
- N-(3-Methoxyphenyl)-2-(thiazol-5-yl)acetamide
Uniqueness
What sets N-[(3-METHOXYPHENYL)METHYL]-2-{[6-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE apart is its unique combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C24H22N4O2S2 |
---|---|
Molecular Weight |
462.6 g/mol |
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-2-[6-(4-methyl-2-phenyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetamide |
InChI |
InChI=1S/C24H22N4O2S2/c1-16-23(32-24(26-16)18-8-4-3-5-9-18)20-11-12-22(28-27-20)31-15-21(29)25-14-17-7-6-10-19(13-17)30-2/h3-13H,14-15H2,1-2H3,(H,25,29) |
InChI Key |
MVDKOJKXUGNUEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C3=NN=C(C=C3)SCC(=O)NCC4=CC(=CC=C4)OC |
Origin of Product |
United States |
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